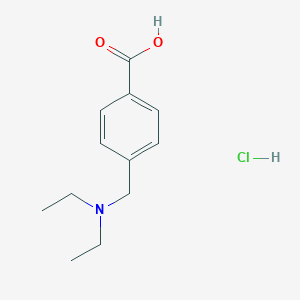

4-((Diethylamino)methyl)benzoic acid hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-((Diethylamino)methyl)benzoic acid hydrochloride and related derivatives typically involves traditional organic synthesis methods. These methodologies are essential for producing compounds with specific biological activities, such as anti-inflammatory, antibacterial, and anti-tumor properties, as highlighted in studies on hydroxy benzoic acid derivatives (Hussein et al., 2023). The synthesis processes are pivotal for the further exploration of the compound's properties and potential applications.

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the behavior and reactivity of chemical compounds. For instance, studies on benzene-1,3,5-tricarboxamide derivatives have underscored the importance of molecular structure in determining the self-assembly and supramolecular behavior of molecules, which is relevant for applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization of Organotin(IV) Complexes

- Application Summary : This compound is used in the synthesis of organotin(IV) carboxylate complexes. These complexes have been synthesized and characterized both quantitatively and qualitatively .

- Results or Outcomes : The complexes obtained were screened for their in vitro antibacterial screening activity. One of the complexes was found to be active against all the five tested bacterial strains .

2. Synthesis of Novel Lanthanide Complexes

- Application Summary : This compound is used in the synthesis of novel lanthanide complexes .

- Results or Outcomes : The complexes were characterized using X-ray diffraction analysis, infrared spectroscopy, and Raman spectroscopy. Thermogravimetric infrared spectroscopy was used to investigate the thermal stability and decomposition mechanism of the complexes .

3. Supramolecular Gels Based on C3-Symmetric Amides

- Application Summary : This compound is used in the modification of C3-symmetric benzene-1,3,5-tris-amide (BTA) to generate an N-centered BTA (N-BTA) molecule. The N-BTA compound formed gels in alcohols and aqueous mixtures of high-polar solvents .

- Results or Outcomes : Rheological studies showed that the DMSO/water (1:1, v/v) gels were mechanically stronger compared to other gels. The N-BTA gels also showed stimuli-responsive properties towards sodium/potassium salts .

4. Photooxygenation of 4′-Diethylamino-3-Hydroxyflavone

- Application Summary : This compound is used in the photolysis reactions of 4′-diethylamino-3-hydroxyflavone (D), a versatile fluorescent probe showing excited-state intramolecular proton transfer (ESIPT) .

- Results or Outcomes : Upon UV irradiation both species were oxidized into O-4-diethylaminobenzoyl salicylic acid .

5. Synthesis of 1,2,4-Triazole Benzoic Acid Hybrids

- Application Summary : This compound is used in the synthesis of 1,2,4-triazole benzoic acid hybrids. These hybrids have been synthesized and their structures were established by NMR and MS analysis .

- Results or Outcomes : In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

6. Synthesis of Ruthenium Olefin Metathesis Catalysts

- Application Summary : This compound is used in the synthesis of ruthenium olefin metathesis catalysts featuring N-heterocyclic carbene ligands tagged with isonicotinic and 4-((dimethylamino)methyl)benzoic acid rests .

- Results or Outcomes : The influence of the Brønsted basic tags on the activity of such obtained olefin metathesis catalysts has been studied .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(diethylaminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXCOZXAABDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486107 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Diethylamino)methyl)benzoic acid hydrochloride | |

CAS RN |

106261-54-5 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

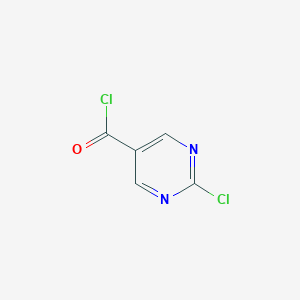

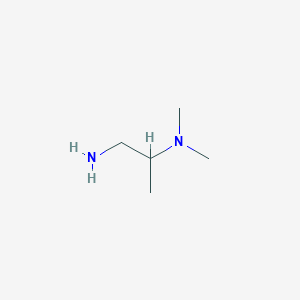

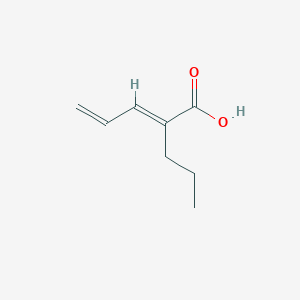

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)